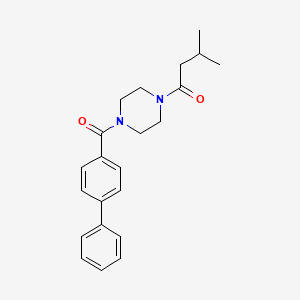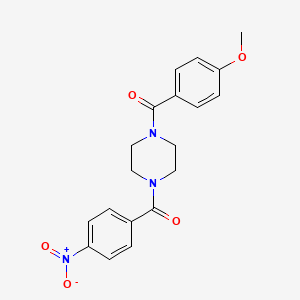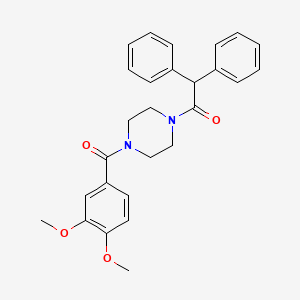
1-(3-fluorobenzoyl)-4-(4-nitrobenzoyl)piperazine
Overview
Description
1-(3-fluorobenzoyl)-4-(4-nitrobenzoyl)piperazine, also known as FNBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FNBP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
1-(3-fluorobenzoyl)-4-(4-nitrobenzoyl)piperazine has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to possess antitumor activity, and its potential as an anticancer agent is currently being investigated. This compound has also been studied as a potential antidepressant, and its mechanism of action in the brain has been studied extensively. Additionally, this compound has been shown to possess anticonvulsant and antinociceptive properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzoyl)-4-(4-nitrobenzoyl)piperazine is not fully understood; however, it has been shown to bind to various receptors in the brain, including the serotonin and dopamine receptors. This compound has been shown to increase the levels of neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. Additionally, this compound has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their availability in the brain.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including antitumor, antidepressant, anticonvulsant, and antinociceptive properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to increase the levels of neurotransmitters in the brain, leading to an improvement in mood and a reduction in anxiety and depression.
Advantages and Limitations for Lab Experiments
1-(3-fluorobenzoyl)-4-(4-nitrobenzoyl)piperazine has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, there are some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-(3-fluorobenzoyl)-4-(4-nitrobenzoyl)piperazine, including the investigation of its potential as an anticancer agent, antidepressant, and anticonvulsant. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Further modifications to the synthesis method of this compound may also improve its yield and purity, leading to a better understanding of its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. Despite its potential applications, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
properties
IUPAC Name |
[4-(3-fluorobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c19-15-3-1-2-14(12-15)18(24)21-10-8-20(9-11-21)17(23)13-4-6-16(7-5-13)22(25)26/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJUXNDVUCIFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B3467220.png)
![ethyl {2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3467233.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B3467255.png)
![3-(1,3-benzodioxol-5-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide](/img/structure/B3467263.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B3467268.png)
![ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3467270.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3467277.png)





